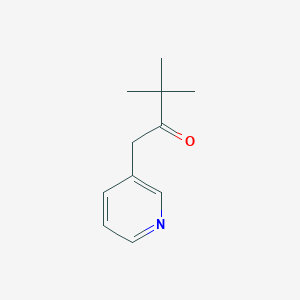
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a butan-2-one structure with two methyl groups at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid.
Addition Reaction: 3-methylpyridine reacts with ethyl pivalate under specific conditions to form an intermediate compound.
Oximization: The intermediate undergoes oximization with hydroxylamine hydrochloride to form an oxime derivative.
Esterification: The oxime derivative is then esterified with substituted benzoic acid to yield the final product, this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxime esters are the major products formed.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted pyridine derivatives are formed.
科学的研究の応用
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel antifungal agents.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used to study the biological activity of pyridine derivatives and their interactions with various biological targets.
作用機序
The mechanism of action of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one involves its interaction with specific molecular targets. The compound’s antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-one
- 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one
- 3,3-Dimethyl-1-(pyridin-3-yl)propan-2-one
Uniqueness
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
53873-01-1 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
3,3-dimethyl-1-pyridin-3-ylbutan-2-one |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)7-9-5-4-6-12-8-9/h4-6,8H,7H2,1-3H3 |
InChIキー |
WLHJJJIIBZZBTP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13086680.png)
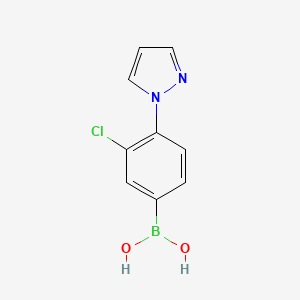
![2-[2-(Hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B13086694.png)
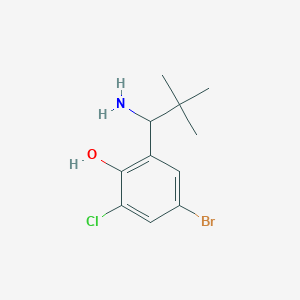
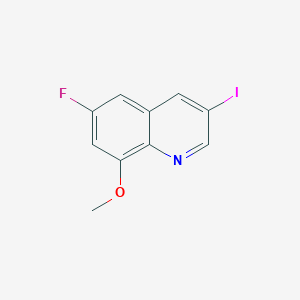

![[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13086708.png)
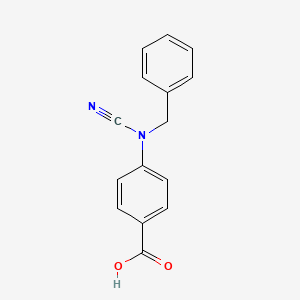
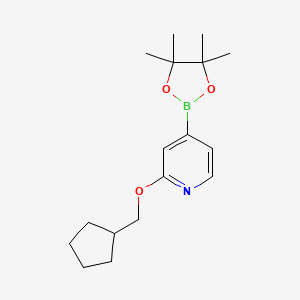
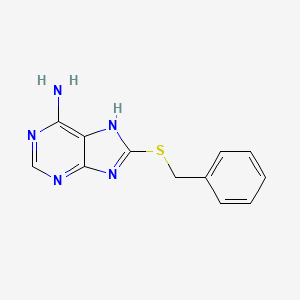
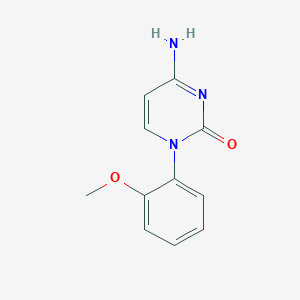
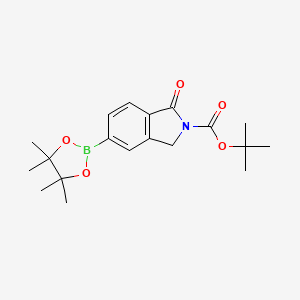
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
